molecular formula C₁₆H₁₀D₄O₄ B1161913 2-(Benzoyloxy)ethyl-d4 Benzoate

2-(Benzoyloxy)ethyl-d4 Benzoate

Cat. No.: B1161913
M. Wt: 274.3
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzoyloxy)ethyl-d4 Benzoate is a deuterated organic compound where four hydrogen atoms are replaced with deuterium isotopes. Its molecular structure consists of a benzoate ester group linked to a deuterated ethoxy chain, which is further substituted with a benzoyloxy moiety. This deuteration enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and pharmacokinetic studies, as deuterium substitution reduces signal interference from protonated analogs and improves metabolic stability .

The compound is commercially available (e.g., CymitQuimica) in quantities ranging from 10 mg to 100 mg, with applications in isotopic labeling and materials science research . Its non-deuterated analog, 2-(Benzoyloxy)ethyl Benzoate, shares similar chemical reactivity but lacks the isotopic labeling advantages.

Properties

Molecular Formula

C₁₆H₁₀D₄O₄

Molecular Weight

274.3

Synonyms

1,2-Ethanediol-d4 Dibenzoate;  Ethylene Glycol-d4 Dibenzoate;  2-Benzoyloxyethyl-d4 Benzoate;  Benzoflex e-60-d4;  Dibenzoyl Ethylene Glycol-d4;  Ethanediol-d4 Dibenzoate;  Ethylene-d4 Dibenzoate;  Glycol-d4 dibenzoate;  NSC 37158-d4;  NSC 61739-d4

Origin of Product

United States

Comparison with Similar Compounds

Benzyl Benzoate (CAS 120-51-4)

  • Structure : Benzoic acid benzyl ester.
  • Applications : Widely used as a pharmaceutical excipient, solvent, and fixative in perfumery.
  • Key Differences :
    • Lacks deuterium substitution, making it unsuitable for isotope-based studies.
    • Simpler structure with a single benzyl group, whereas 2-(Benzoyloxy)ethyl-d4 Benzoate has an ethoxy bridge and additional benzoyloxy substituent.
    • Higher thermal stability due to reduced steric hindrance .

2-(2-(Benzoyloxy)propoxy)propyl Benzoate (CAS 21956-56-9)

  • Structure : Contains a propoxy-propyl chain with dual benzoyloxy groups.
  • Applications : Used in adhesive formulations due to its polymer-compatible backbone.
  • Key Differences: Longer alkyl chain increases hydrophobicity compared to the ethoxy chain in 2-(Benzoyloxy)ethyl-d4 Benzoate. Non-deuterated, limiting its use in spectroscopic tracking .

(R)-2-Octyl 4-[4-(Hexyloxy)benzoyloxy]benzoate (R811, CAS N/A)

  • Structure : Chiral dopant with a hexyloxy-substituted benzoyloxy group.
  • Applications : Induces helical structures in liquid crystals for optoelectronic devices.
  • Key Differences :
    • Chirality and long alkoxy chains enable liquid crystal alignment, a property absent in 2-(Benzoyloxy)ethyl-d4 Benzoate.
    • Higher molecular weight (C₃₀H₄₂O₅ vs. C₁₆H₁₂D₄O₄) due to extended alkyl substituents .

Comparison with Functional Analogues

Ethyl 4-(Dimethylamino) Benzoate (CAS 10287-53-3)

  • Structure: Contains an electron-donating dimethylamino group.
  • Applications : Co-initiator in resin cements for dental materials.
  • Key Differences: Higher reactivity in photopolymerization compared to 2-(Benzoyloxy)ethyl-d4 Benzoate due to amine functionality. Non-deuterated, with superior mechanical properties in polymer matrices .

2-Methoxyethyl 4-{[(4-Methylphenoxy)acetyl]amino}benzoate (CAS MFCD02077613)

  • Structure: Features a methoxyethyl chain and an acetylated amino group.
  • Applications : Intermediate in pharmaceutical synthesis.
  • Key Differences: Polar acetyl-amino group enhances solubility in polar solvents, unlike the lipophilic 2-(Benzoyloxy)ethyl-d4 Benzoate. No deuterium substitution, limiting NMR applications .

Deuterated vs. Non-Deuterated Analogs

Deuteration in 2-(Benzoyloxy)ethyl-d4 Benzoate introduces distinct advantages:

Property 2-(Benzoyloxy)ethyl-d4 Benzoate Non-Deuterated Analog
Molecular Weight ~316.3 g/mol (D₄ substitution) ~312.3 g/mol
NMR Signal Reduced proton interference Standard proton signals
Metabolic Stability Enhanced (C-D bonds resist cleavage) Lower
Cost High (€2,107/100 mg) Lower (generic esters)

Data Table: Key Attributes of Comparable Benzoates

Compound CAS Number Molecular Formula Applications Deuteration
2-(Benzoyloxy)ethyl-d4 Benzoate N/A C₁₆H₁₂D₄O₄ Isotopic labeling, NMR studies Yes
Benzyl Benzoate 120-51-4 C₁₄H₁₂O₂ Pharmaceuticals, solvents No
2-(2-(Benzoyloxy)propoxy)propyl Benzoate 21956-56-9 C₂₀H₂₀O₆ Adhesive formulations No
Ethyl 4-(Dimethylamino) Benzoate 10287-53-3 C₁₁H₁₅NO₂ Dental resins, photopolymerization No
(R)-2-Octyl 4-[4-(Hexyloxy)benzoyloxy]benzoate N/A C₃₀H₄₂O₅ Liquid crystal chiral dopants No

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